molecular formula C18H19F2NO2S B6506108 1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine CAS No. 1396860-57-3

1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine

Cat. No. B6506108
CAS RN: 1396860-57-3
M. Wt: 351.4 g/mol
InChI Key: IBKBTSABAIFNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine, commonly known as DFBP, is a synthetic molecule with a wide range of applications in the field of scientific research. Its unique chemical structure, containing both aromatic and aliphatic components, gives it the potential to be used in a variety of different ways. DFBP has been used in a number of different studies, from its synthesis method to its biochemical and physiological effects, as well as its potential for lab experiments.

Scientific Research Applications

DFBP has a wide range of applications in scientific research, including the study of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used in the study of the structure and function of proteins, as well as in the study of gene expression. DFBP has also been used to study the biological effects of small molecules, such as hormones and neurotransmitters.

Mechanism of Action

The mechanism of action of DFBP is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes. It has also been suggested that DFBP may have some effect on the regulation of gene expression, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFBP are not yet fully known, but it has been suggested that it may have an effect on the metabolism of certain drugs, as well as on the regulation of gene expression. It has also been suggested that it may have some effect on the structure and function of proteins, although this has yet to be confirmed.

Advantages and Limitations for Lab Experiments

DFBP has several advantages for use in laboratory experiments, including its low cost and easy availability. It is also relatively stable and can be stored for long periods of time without degrading. However, DFBP is not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH levels, as it is not stable under these conditions.

Future Directions

There are several potential future directions for the use of DFBP in scientific research. It could be used to study the effect of small molecules on gene expression and protein structure and function. It could also be used to study the effect of drugs on the metabolism of certain drugs, as well as to study the mechanism of enzyme inhibition. In addition, it could be used to study the effect of environmental toxins on gene expression and protein structure and function. Finally, it could be used to study the effects of hormones and neurotransmitters on the regulation of gene expression.

Synthesis Methods

DFBP can be synthesized by a variety of methods, including the reaction of a furan-2-ylmethyl sulfide with 3,4-difluorobenzoyl chloride in the presence of an appropriate base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is then purified by column chromatography.

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2S/c19-16-4-3-14(10-17(16)20)18(22)21-7-5-13(6-8-21)11-24-12-15-2-1-9-23-15/h1-4,9-10,13H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKBTSABAIFNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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